Structural Differentiation: 4,6-Dihydroxy Motif vs. Unsubstituted Pyrimidine Analogs
Methyl 2-(4,6-Dihydroxy-5-pyrimidinyl)propanoate contains a 4,6-dihydroxy substitution pattern, which is absent in the widely available comparator Methyl 3-(pyrimidin-5-yl)propanoate (CAS 224776-16-3). This structural difference confers distinct physicochemical and potential biological properties. The presence of hydroxyl groups increases hydrogen bond donor and acceptor counts, as well as metal-chelating ability, compared to the unsubstituted pyrimidine ring [1].
| Evidence Dimension | Hydrogen Bond Donor/Acceptor Count |
|---|---|
| Target Compound Data | 4 H-bond donors, 6 H-bond acceptors |
| Comparator Or Baseline | Methyl 3-(pyrimidin-5-yl)propanoate: 0 H-bond donors, 4 H-bond acceptors (estimated from structure) |
| Quantified Difference | Δ = +4 donors, +2 acceptors |
| Conditions | Structural analysis based on molecular formula and SMILES |
Why This Matters
Enhanced hydrogen-bonding capacity directly impacts solubility, crystal packing, and the ability to form specific interactions with biological targets, making the compound a non-interchangeable building block.
- [1] ChemSrc. (2024). Methyl 2-(4,6-Dihydroxy-5-pyrimidinyl)propanoate. Retrieved from https://m.chemsrc.com View Source
